Diisobutyldiethoxysilane

Description

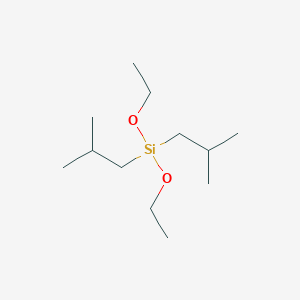

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-bis(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O2Si/c1-7-13-15(14-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZOEHNJNZTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)C)(CC(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Diisobutyldiethoxysilane: Synthetic Methodologies

Established Synthetic Routes for Diisobutyldiethoxysilane

The production of this compound can be broadly categorized into direct and indirect synthetic approaches.

Direct Synthesis Approaches

Direct synthesis, in the context of alkoxysilanes, refers to the reaction of elemental silicon with an alcohol in the presence of a catalyst. mdpi.com This method is a cornerstone of organosilicon chemistry and offers a potentially more environmentally friendly, chlorine-free route compared to traditional methods that generate corrosive byproducts. mdpi.com

Key aspects of the direct synthesis of alkoxysilanes include:

Catalysts: Copper is a commonly used catalyst for this process. mdpi.com

Reaction Conditions: The reaction typically requires elevated temperatures. For instance, the synthesis of tetramethoxysilane (B109134) occurs at around 280 °C. mdpi.com

Mechanism: The process is believed to proceed through the formation of intermediate silylene species on the catalyst surface. mdpi.com

While direct synthesis is a promising and established method for simpler alkoxysilanes, its application for more complex molecules like this compound on an industrial scale presents challenges in controlling selectivity and yield.

Indirect Synthetic Pathways

Indirect synthetic pathways are more commonly employed for the production of specialty alkoxysilanes like this compound. These methods typically start from more readily available silicon compounds.

Grignard Reaction: The Grignard reaction is a fundamental and versatile method for forming carbon-silicon bonds. wisc.eduorganic-chemistry.orgwikipedia.org This approach involves the reaction of an organomagnesium halide (a Grignard reagent) with a silicon alkoxide. geeksforgeeks.orgslideshare.net To synthesize this compound, isobutylmagnesium halide (e.g., isobutylmagnesium bromide) is reacted with tetraethoxysilane (TEOS).

The reaction proceeds via nucleophilic attack of the carbanionic isobutyl group from the Grignard reagent on the electrophilic silicon atom of TEOS, displacing two of the ethoxy groups. wikipedia.org

Reaction Scheme: 2 (CH₃)₂CHCH₂MgBr + Si(OC₂H₅)₄ → ( (CH₃)₂CHCH₂ )₂Si(OC₂H₅)₂ + 2 MgBr(OC₂H₅)

This method is highly effective for laboratory-scale synthesis and can be scaled for industrial production, though careful control of the highly reactive Grignard reagent is necessary. wikipedia.org

Hydrosilylation: Hydrosilylation is another powerful technique for creating silicon-carbon bonds. wikipedia.org This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as in an alkene, typically catalyzed by a transition metal complex. nih.govmdpi.com For this compound, this would involve the reaction of diethoxysilane (B101294) (H₂Si(OC₂H₅)₂) with isobutylene (B52900) ((CH₃)₂C=CH₂).

Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are highly effective for hydrosilylation reactions. researchgate.netnih.gov The reaction generally proceeds with high yield and selectivity, following an anti-Markovnikov addition pattern where the silicon atom attaches to the less substituted carbon of the double bond. mdpi.com

Precursor Chemistry and Purity Control in this compound Synthesis

The choice and purity of precursor materials are critical for the successful synthesis of this compound, directly impacting the yield and purity of the final product. berkeley.edupolytechnique.edu

Precursor Materials: The selection of precursors is dictated by the chosen synthetic route.

| Synthetic Route | Key Precursors |

| Direct Synthesis | Elemental Silicon, Ethanol (B145695), Isobutyl source (e.g., isobutylene or isobutyl chloride) |

| Grignard Reaction | Isobutyl halide (e.g., isobutyl bromide), Magnesium metal, Tetraethoxysilane (TEOS) |

| Hydrosilylation | Diethoxysilane, Isobutylene, Hydrosilylation catalyst (e.g., Platinum-based) |

The development of novel and efficient precursors is a continuous area of research aimed at improving the synthesis of functional materials. polytechnique.edu

Purity Control: Achieving high purity is essential, especially given the use of this compound in catalysis, where impurities can poison the catalyst. epo.org Purity control involves several stages:

Precursor Purification: The starting materials must be of high purity to avoid the introduction of undesirable side products.

Reaction Control: Optimizing reaction conditions can minimize the formation of byproducts. For instance, in the Grignard synthesis, controlling the stoichiometry is crucial to prevent the formation of mono- and tri-substituted silanes.

Post-Reaction Purification: The final product is typically purified by fractional distillation to separate it from byproducts, unreacted starting materials, and solvents. The significant differences in boiling points between this compound and potential impurities facilitate this separation.

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is a critical step to maximize product yield, improve purity, and enhance the economic viability of the synthesis. prismbiolab.comnih.gov This involves the systematic adjustment of various reaction parameters. nii.ac.jpbeilstein-journals.org

Key Parameters for Optimization:

| Parameter | Grignard Reaction | Hydrosilylation | Direct Synthesis |

| Temperature | Typically controlled at low to moderate temperatures to manage the exothermic nature of the reaction. | Can vary widely depending on the catalyst and substrates. Often requires initial heating to initiate the reaction. | Requires high temperatures (e.g., >250 °C) to overcome the activation energy. |

| Solvent | Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent. geeksforgeeks.org | Often performed neat or in a non-reactive solvent. | The reaction is typically solvent-free, with the alcohol acting as both reactant and solvent. |

| Catalyst | Not a catalytic reaction in the traditional sense, but the magnesium surface is critical. | Type and concentration of the catalyst (e.g., platinum complexes) are crucial for reaction rate and selectivity. researchgate.net | The choice of catalyst (e.g., copper) and promoters significantly influences the reaction. researchgate.net |

| Pressure | Usually conducted at atmospheric pressure. | May be performed under pressure when using volatile alkenes like isobutylene. | Can be performed at atmospheric or elevated pressures. |

| Reactant Ratio | Stoichiometric control is vital to ensure the desired degree of substitution on the silicon center. | The ratio of silane (B1218182) to alkene can be adjusted to optimize for complete conversion of the limiting reagent. | The feed ratio of alcohol to the isobutyl source is a key parameter. |

The following table presents hypothetical data to illustrate the optimization of a Grignard synthesis for this compound.

| Trial | TEOS:Grignard Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1:2.0 | 25 | 4 | 75 |

| 2 | 1:2.2 | 25 | 4 | 82 |

| 3 | 1:2.2 | 35 (reflux) | 2 | 85 |

| 4 | 1:2.5 | 35 (reflux) | 2 | 83 (increased byproducts) |

Scalability and Industrial Relevance of this compound Synthesis

The industrial production of this compound is driven by its application in the polymer industry. The scalability of the synthetic routes is a key factor in meeting commercial demand.

Grignard Synthesis: This is a well-established and scalable method in the chemical industry. wisc.edu However, the handling of large quantities of highly reactive and flammable Grignard reagents requires specialized equipment and stringent safety protocols.

Hydrosilylation: This method is also widely used for the large-scale production of organosilicon compounds and silicones. researchgate.netnih.gov The reactions are often high-yielding and produce few byproducts, making them economically attractive. The main considerations for scalability are the cost of the precious metal catalyst and the handling of potentially gaseous reactants like isobutylene.

Direct Synthesis: While highly scalable for basic organosilanes like methylchlorosilanes, the direct synthesis of more complex alkoxysilanes like this compound is less mature. mdpi.com Achieving high selectivity on an industrial scale remains a challenge, but it is an area of active research due to its potential for more sustainable, "green" chemical manufacturing. mdpi.comresearchgate.net

The industrial relevance of this compound is primarily linked to its role as an external electron donor in Ziegler-Natta catalysts used for the polymerization of propylene (B89431). epo.orgi.moscow In this application, it helps to control the stereochemistry of the resulting polypropylene (B1209903), leading to polymers with desired properties like high crystallinity and stiffness. The demand from the plastics industry thus provides a strong incentive for efficient and scalable synthesis methods. google.comgoogleapis.com

Diisobutyldiethoxysilane in Polymeric and Composite Material Systems

Integration of Diisobutyldiethoxysilane in Polymerization Processes

This compound (DIBDES) plays a significant role in the production of polyolefins, particularly polypropylene (B1209903), through its use in Ziegler-Natta catalyst systems. These systems are fundamental to the industrial synthesis of polymers from 1-alkenes (alpha-olefins). wikipedia.org

Ziegler-Natta catalysts are complex systems typically comprising a transition metal compound, such as titanium tetrachloride (TiCl4), and an organoaluminum compound, like triethylaluminium (Al(C2H5)3). vedantu.com For the polymerization of propylene (B89431) and other higher 1-alkenes, modern supported Ziegler-Natta catalysts often utilize TiCl4 as the active ingredient with magnesium chloride (MgCl2) as a support. wikipedia.org In this context, an organic modifier, or electron donor, is a crucial third component to control the stereoregularity of the resulting polymer. epo.org

DIBDES functions as an external electron donor in these catalyst systems. It is introduced into the polymerization process along with the main catalyst components. The role of the external donor is multifaceted and critical for achieving desired polymer properties. It interacts with the co-catalyst and the solid catalyst component, influencing the catalyst's performance.

The composition of a typical Ziegler-Natta catalyst system is detailed in the table below:

| Component | Example Compound | Role |

| Transition Metal Halide | Titanium tetrachloride (TiCl4) | Forms the active site for polymerization. |

| Support | Magnesium chloride (MgCl2) | Provides a high surface area for the catalyst. |

| Co-catalyst | Triethylaluminium (Al(C2H5)3) | Activates the transition metal center. |

| External Electron Donor | This compound (DIBDES) | Controls stereoselectivity and polymer properties. |

This table illustrates the primary components of a heterogeneous Ziegler-Natta catalyst system used for polypropylene synthesis.

The kinetics of polyolefin polymerization are significantly influenced by the components of the Ziegler-Natta catalyst system, including the external electron donor. The polymerization rate, polymer yield, and the molecular weight of the polymer are all affected by the presence and concentration of DIBDES.

The polymerization process is an exothermic reaction, and controlling the reaction temperature is crucial to prevent polymer agglomeration and reactor fouling. google.com The addition of an external donor like DIBDES can modulate the catalyst activity, thereby influencing the heat generation rate.

Kinetic models for olefin polymerization with Ziegler-Natta catalysts are complex, often involving multiple types of active sites with varying reactivities. researchgate.net These models account for various reaction steps, including catalyst activation, initiation, propagation, chain transfer, and deactivation. The external donor can affect the relative rates of these steps. For instance, it can influence the deactivation of catalyst sites and participate in chain transfer reactions, which in turn affects the molecular weight distribution of the polymer. researchgate.net

In gas-phase polymerization, the morphology of the growing polymer particles is of paramount importance for efficient reactor operation and for the final properties of the polymer. wiley-vch.deutwente.nl The ideal scenario is the formation of uniform polymer particles that replicate the shape of the catalyst particle, a phenomenon known as the "replication principle." utwente.nl

The use of an external donor like DIBDES can have a profound impact on the polymer particle morphology. During the initial stages of polymerization, the catalyst particle undergoes fragmentation into smaller sub-grains as the polymer is produced within its pores. utwente.nl A polymer skin forms around the catalyst particle, holding these sub-grains together. utwente.nl The properties of this skin and the fragmentation behavior are influenced by the catalyst system's composition, including the external donor.

Proper morphology control helps to avoid the formation of fine polymer particles ("fines") or large agglomerates, which can lead to operational problems in fluidized bed reactors, such as sheeting and fouling. utwente.nlrug.nl The presence of DIBDES can contribute to a more controlled fragmentation process and the development of a stable polymer particle morphology.

The microstructure of the polymer, including its stereoregularity (tacticity), is also heavily influenced by the external donor. For polypropylene, high isotacticity is often desired as it leads to a more crystalline and mechanically strong material. libretexts.org DIBDES, by selectively poisoning atactic-forming sites on the catalyst, enhances the production of isotactic polypropylene. This control over the polymer's microstructure is a primary reason for its use.

The following table summarizes the impact of DIBDES on key aspects of gas-phase polymerization:

| Parameter | Impact of this compound |

| Polymerization Rate | Modulates catalyst activity to control reaction rate and heat generation. |

| Polymer Morphology | Promotes controlled catalyst fragmentation and stable particle growth, reducing fines and agglomeration. |

| Polymer Microstructure | Increases the isotacticity of polypropylene by selectively deactivating non-stereospecific active sites. |

This table outlines the significant effects of this compound on the process and product of gas-phase polyolefin polymerization.

In the context of Ziegler-Natta catalysis, electron donors are Lewis bases that are crucial for achieving high stereospecificity, particularly in propylene polymerization. mdpi.com They are classified as either internal or external donors based on when they are added to the catalyst system. DIBDES is utilized as an external donor, added during the polymerization process.

The primary function of DIBDES as an external electron donor is to enhance the stereoselectivity of the catalyst system. It achieves this by interacting with the catalyst components, primarily the co-catalyst and the titanium species on the support. It is believed that the external donor can selectively poison or deactivate the non-stereospecific active sites on the catalyst surface, thereby favoring the formation of highly isotactic polymer chains. libretexts.org

This compound in Hybrid Organic-Inorganic Polymer Systems

While the primary application of DIBDES is in Ziegler-Natta catalysis, its chemical structure, featuring hydrolyzable ethoxy groups and non-hydrolyzable isobutyl groups, makes it a candidate for use in the synthesis of hybrid organic-inorganic materials.

The ethoxy groups of this compound can undergo hydrolysis and condensation reactions (sol-gel process) to form siloxane (Si-O-Si) bonds. This reactivity allows for the potential covalent integration of DIBDES into an inorganic silica (B1680970) network. The non-hydrolyzable isobutyl groups remain as organic functionalities attached to the silicon atoms.

This process can be utilized to modify the surfaces of inorganic materials or to create hybrid polymers where organic groups are covalently attached to an inorganic backbone. Through co-condensation with other alkoxysilanes, such as tetraethoxysilane (TEOS), it is possible to form a cross-linked network. The isobutyl groups from DIBDES would be incorporated into this network, influencing its properties, such as hydrophobicity and flexibility.

This compound as a Modifier for Polymer Matrices

This compound is a versatile compound used to modify polymer matrices, with its most prominent role being an external electron donor (ED) in Ziegler-Natta (ZN) catalyst systems for propylene polymerization. researchgate.netgoogle.com In this capacity, it significantly influences the catalyst's performance and, consequently, the final properties of the polypropylene (PP), such as stereoregularity, molecular weight, and molecular weight distribution. google.commdpi.com

The interaction between the external donor, the titanium-based catalyst, and the aluminum alkyl co-catalyst is complex. The donor can influence the concentration of active sites and the rate of polymerization. researchgate.netnih.gov Research has shown that the type and concentration of the external donor can be tuned to control the final polymer properties to meet the demands of various applications, from flexible films to rigid automotive parts. mdpi.comgoogle.com

Table 1: Effect of External Donors on Ziegler-Natta Catalyst Performance in Polypropylene Polymerization

| External Donor Type | Typical Effect on Catalyst Activity | Typical Effect on PP Isotacticity | Reference |

|---|---|---|---|

| Alkoxysilanes (General) | Can increase activity up to an optimal concentration, then decrease. | Significantly increases isotacticity (e.g., from ~66% to >96%). | researchgate.net |

| 1,3-diether compounds | Can generate homopolymers with a narrow molecular weight distribution. | High stereoregularity. | google.com |

| Aminosilanes | May result in lower catalyst activity compared to other donors. | Can produce high isotacticity. | researchgate.net |

This table presents generalized findings. Actual performance depends on the specific catalyst system, donor structures, and polymerization conditions.

Surface Modification of Polymeric Substrates

This compound is utilized for the surface modification of various substrates to alter their surface properties, such as wettability, adhesion, and biocompatibility, without changing the bulk characteristics of the material. nih.govscitechnol.comresearchgate.net The modification process hinges on the dual reactivity of the silane (B1218182) molecule. shinetsusilicone-global.com

The primary mechanism involves the hydrolysis of the ethoxy groups into reactive silanol (B1196071) (Si-OH) groups. This reaction is typically catalyzed by the presence of water and can be adjusted by pH. ncsu.edu Once formed, these silanols are highly reactive and can undergo condensation reactions in two principal ways:

Reaction with the Substrate: If the substrate surface possesses hydroxyl (-OH) groups (as is common for materials like glass, silica, and cellulose), the silanols can form covalent siloxane bonds (Si-O-Substrate) with the surface. This grafts the diisobutylsilyl moiety onto the substrate. mdpi.com

Self-Condensation: The silanol groups can react with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface of the polymer. mdpi.comncsu.edu

This process effectively deposits a thin, robust organosilane layer onto the polymer substrate. researchgate.net The outward-facing isobutyl groups render the formerly hydrophilic or polar surface more hydrophobic and organophilic, which is crucial for improving its compatibility and adhesion with non-polar polymer matrices or coatings. semanticscholar.orgmdpi.com This technique is broadly applicable and can be used to modify fibers, fillers, and films for advanced applications. nih.govresearchgate.net

Enhancement of Interfacial Adhesion in Composites

A primary application of this compound in materials science is to enhance the interfacial adhesion between inorganic reinforcing agents (e.g., glass fibers, silica particles) and an organic polymer matrix. researchgate.netacs.org Incompatibility between hydrophilic fillers and hydrophobic polymers often leads to a weak interfacial bond, which compromises the mechanical performance of the composite material. researchgate.netresearchgate.net this compound acts as a "molecular bridge" or coupling agent to resolve this incompatibility. mdpi.comdakenchem.com

The mechanism relies on its bifunctional nature. After hydrolysis, the silanol end of the molecule forms strong, water-resistant covalent bonds with the surface of the inorganic filler. dakenchem.comnih.gov The other end, consisting of the two non-polar isobutyl groups, extends into the polymer matrix. These alkyl groups are physically compatible with the polymer, promoting adhesion through mechanisms of interdiffusion, physical entanglement, and van der Waals forces. nist.govnih.gov

Table 2: Illustrative Impact of Silane Treatment on Mechanical Properties of Fiber-Reinforced Composites

| Composite System | Property Measured | Untreated Composite | Silane-Treated Composite | Percentage Improvement |

|---|---|---|---|---|

| Steel Fiber/Cement | Pullout Energy | Baseline | Baseline + 83.5% | 83.5% acs.org |

| Glass Fiber/Polyamide 6 | Binding Energy (kJ/mol) | 30.90 (with APTES) | 58.20 (with GBSilane*) | 88.3%* nih.gov |

| Wood Flour/PLA | Tensile Strength (MPa) | ~45 | ~58 (with 1.5% KH-550) | ~29% ncsu.edu |

*Note: Data for GBSilane (a specialized glycine-bridged silane) and KH-550 (an aminosilane) are used for illustrative purposes to demonstrate the significant impact of silane coupling agents on interfacial properties and performance. The principle of enhanced adhesion through chemical and physical bonding is general to the class of organofunctional silanes.

Advanced Polymeric Materials Derived from this compound Precursors

While widely used as an additive or surface modifier, this compound can also serve as a precursor in the synthesis of novel polymeric materials, primarily through sol-gel processes. sigmaaldrich.commdpi.comutwente.nl The structure of the resulting polymer is fundamentally dictated by the functionality of the silane precursor.

In a typical sol-gel synthesis, tetra-functional alkoxysilanes like tetraethylorthosilicate (TEOS) are used, which have four reactive groups. This leads to the formation of a highly cross-linked, rigid, three-dimensional silica network. sigmaaldrich.com In contrast, this compound is a di-functional precursor in the context of network formation, as the two isobutyl groups are non-reactive (stable Si-C bonds), while the two ethoxy groups are hydrolyzable.

When this compound undergoes hydrolysis and condensation polymerization, the inability of the isobutyl groups to participate in the network formation results in the growth of primarily linear or lightly branched polymer chains, rather than a rigid 3D structure. sigmaaldrich.com This structural difference yields materials with vastly different properties. Polymers derived from di-substituted alkoxysilanes can be less rigid and more flexible than those derived from tetra-alkoxysilanes. sigmaaldrich.com Under specific synthesis conditions, these precursors can form so-called "melting gels," which are rigid at room temperature but soften and become fluid upon heating, a reversible behavior not seen in traditional cross-linked sol-gel materials. sigmaaldrich.com This opens possibilities for creating processable hybrid organic-inorganic polymers, coatings, and sealants where some degree of flexibility or thermoplastic behavior is desired.

In-Depth Scientific Analysis of this compound as a Sol-Gel Precursor Remains Largely Undocumented in Publicly Accessible Research

A thorough investigation into the scientific literature for detailed research on the chemical compound this compound and its specific applications in sol-gel science reveals a significant gap in publicly available data. While the compound is commercially available and mentioned in contexts such as surface modification and the formation of hydrophobic materials, in-depth studies focusing on its hydrolytic reactivity, condensation behavior, and the precise control of nanostructures in derived materials are not readily found in extensive research databases.

The available information from commercial suppliers indicates that this compound has a molecular formula of C12H28O2Si and a molecular weight of 232.44. It is noted to react slowly with water, a characteristic that would be central to its hydrolysis kinetics in a sol-gel process. Its use in creating hydrophobic surfaces and in the formulation of aerogels has been noted in patent literature, suggesting its utility in materials science.

Despite these mentions, the specific scientific inquiry required to fulfill a detailed analysis as per the requested outline—covering kinetics and mechanisms of hydrolysis, polycondensation pathways, the influence of catalysts, and the evolution and control of nanostructure and porosity—does not appear to have been published in a comprehensive manner. Such research would be invaluable for the tailored design of materials using this precursor. Without such dedicated studies, a detailed, scientifically rigorous article on this compound as a sol-gel precursor cannot be compiled at this time. Further primary research would be required to elucidate the specific chemical behaviors of this compound within the sol-gel process.

Diisobutyldiethoxysilane As a Precursor in Sol Gel Science

Diisobutyldiethoxysilane in Hybrid Sol-Gel Systems

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). For silicon-based materials, this process typically begins with the hydrolysis and condensation of alkoxysilane precursors.

This compound is a key building block for creating Class II organic-inorganic hybrid materials, where the organic (isobutyl) and inorganic (silica) components are linked by strong, covalent Si-C bonds. The synthesis process unfolds through two primary reactions:

Hydrolysis: The two ethoxy groups (-OC₂H₅) on the silicon atom react with water, often in the presence of an acid or base catalyst. This reaction replaces the ethoxy groups with hydroxyl groups (-OH), forming a diisobutylsilanediol (B12284903) and releasing ethanol (B145695) as a byproduct.

Condensation: The newly formed, highly reactive silanol (B1196071) groups then condense with each other or with remaining ethoxy groups to form stable silicon-oxygen-silicon (siloxane) bridges.

This step-by-step polymerization results in a three-dimensional network where the inorganic siloxane backbone provides structural integrity and thermal stability, while the covalently bonded isobutyl groups introduce organic characteristics. These organic side chains are distributed at the molecular level throughout the inorganic matrix, creating a true molecular composite. Materials synthesized in this way combine the properties of both glasses (hardness, rigidity) and polymers (flexibility, hydrophobicity). nih.gov

The term "functionalized" in sol-gel science refers to the incorporation of specific chemical groups to impart desired properties to the final material. researchgate.net In the case of this compound, the precursor itself provides the functionalization through its non-hydrolyzable isobutyl groups.

The primary function of the bulky and non-polar isobutyl groups is to create a hydrophobic, or water-repellent, surface. Unlike materials made from fully hydrolyzable precursors like Tetraethoxysilane (TEOS), which result in a hydrophilic surface covered in silanol groups, the matrix derived from this compound has its surface inherently populated by these organic, non-polar chains. This significantly reduces the surface energy of the material and its affinity for water.

The steric hindrance from the two large isobutyl groups also plays a critical role in designing the matrix. It influences the way the siloxane network can form, preventing a highly dense, cross-linked structure and leading to a matrix with potentially greater flexibility and a different porous architecture compared to less-hindered precursors.

Table 1: Comparison of Properties for Sol-Gel Matrices from Different Precursors

| Property | Matrix from Tetraethoxysilane (TEOS) | Matrix from this compound |

|---|---|---|

| Surface Chemistry | Hydrophilic (High density of Si-OH groups) | Hydrophobic (Si-isobutyl groups at surface) |

| Water Contact Angle | Low (< 40°) | High (> 90°) |

| Network Structure | Potentially dense and rigid | Less dense, more flexible due to steric hindrance |

| Organic Content | None (in pure form) | High (intrinsic to the precursor) |

Applications of this compound-Derived Sol-Gel Materials

The unique properties of materials derived from this compound make them suitable for specialized applications where hydrophobicity, specific porosity, and ceramic characteristics are required.

Sol-gel chemistry is a widely used method for synthesizing advanced ceramics with high purity and homogeneity at temperatures lower than traditional melting techniques. dtic.mil When a gel derived from this compound is used as a ceramic precursor, it undergoes a high-temperature heat treatment (calcination and sintering).

During this process, the organic isobutyl groups are removed through combustion, and the inorganic silica (B1680970) backbone densifies to form a pure silica ceramic. The initial structure of the gel, which is influenced by the size and distribution of the isobutyl groups, can have a profound impact on the final microstructure of the ceramic. The space occupied by the organic groups can lead to controlled porosity in the final product. However, a significant challenge in using such hybrid precursors for ceramics is managing the burnout of the organic components. Incomplete or poorly controlled carbon removal can lead to residual carbon impurities and defects like bubbles or pores, which can impair the final optical and mechanical properties of the ceramic. ceramics-silikaty.cz

The creation of porous materials with well-defined pore sizes is a major application of sol-gel technology. Porous materials are classified by their pore size: microporous (<2 nm), mesoporous (2-50 nm), and macroporous (>50 nm). mdpi.com

In the synthesis of porous structures using this compound, the non-hydrolyzable isobutyl groups can act as porogens, or pore-forming agents. As the inorganic siloxane network polymerizes and solidifies around these bulky organic groups, they occupy a specific volume. If these organic groups are subsequently removed, typically through calcination, they leave behind a network of pores.

Micropores: The size of the isobutyl group itself suggests that its removal would primarily create pores in the microporous range. The resulting material would be a microporous silica with a high internal surface area.

Mesopores: While the precursor itself lends to microporosity, it can be used in combination with other structure-directing agents (like surfactants or block copolymers) to create hierarchical structures that also contain mesopores.

The inherent steric hindrance of the precursor can also prevent the complete collapse of the pore network during drying and processing, helping to maintain the porous structure. This makes this compound a potentially valuable, though specialized, precursor for developing materials for applications in catalysis, separation, and sensing, where high surface area and controlled porosity are essential.

Table 2: Influence of Precursor Structure on Porosity Development

| Precursor Feature | Role in Porosity Formation | Resulting Pore Type |

|---|---|---|

| Hydrolyzable Groups (-OC₂H₅) | Form the solid inorganic (silica) matrix. | Matrix Material |

| Non-hydrolyzable Groups (-isobutyl) | Act as a molecular-scale template or porogen. | Primarily Microporous |

| Steric Bulk of Groups | Prevents dense packing of the silica network. | Contributes to overall free volume and porosity. |

Mechanistic Investigations of Reactions Involving Diisobutyldiethoxysilane

Reaction Kinetics and Thermodynamics of Diisobutyldiethoxysilane Transformations

The transformation of this compound, primarily through hydrolysis and condensation, is governed by fundamental principles of chemical kinetics and thermodynamics. While specific kinetic and thermodynamic parameters for this compound are not extensively documented in publicly available literature, the behavior of analogous alkoxysilanes provides a robust framework for understanding its reactivity.

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH

Water-producing Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Alcohol-producing Condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH

The rates of these reactions are influenced by factors such as the structure of the silane (B1218182), solvent properties, and the presence of catalysts. nih.gov For hydrolysis in the presence of excess water, the reaction can often be treated as pseudo-first order. nih.gov The Gibbs free energy of activation (ΔG‡) is the key parameter controlling the rate constant, as described by the transition state theory. nih.gov

The structure of the alkoxysilane plays a critical role. The rate of hydrolysis is significantly affected by the steric bulk of the alkoxy groups and the inductive effects of the alkyl substituents attached to the silicon atom. mdpi.comgelest.com Generally, methoxy (B1213986) groups hydrolyze faster than ethoxy groups due to lesser steric hindrance. gelest.com The bulky isobutyl groups on this compound are expected to sterically hinder the approach of reactants, influencing the reaction rates compared to less hindered silanes.

Thermodynamic studies, often supported by Density Functional Theory (DFT) calculations, provide insight into the stability of reactants, intermediates, and products. acs.org For instance, studies on the reversible oxidative addition of various organosilanes to an iridium complex have shown that the thermodynamic stability of the resulting metal silyl (B83357) complexes can span a range of approximately 10 kcal·mol⁻¹. nih.gov This stability is closely related to the rates of the reverse reaction, C(sp³)-Si reductive elimination. nih.gov

While specific data for this compound is scarce, the following table presents kinetic data for the hydrolysis of other common alkoxysilanes, illustrating the typical range of activation energies and the influence of molecular structure and reaction conditions.

| Alkoxysilane | Conditions | Parameter | Value | Reference |

|---|---|---|---|---|

| Tetraethoxysilane (TEOS) | Acidified water, with ultrasonic power | Activation Energy (Ea) | 33.3 kJ/mol | nih.gov |

| Methyltriethoxysilane (MTES) | Acidic medium, pH 3.13 | Activation Energy (Ea) | 57.61 kJ/mol | nih.gov |

| Methyltriethoxysilane (MTES) | Acidic medium, pH 3.83 | Activation Energy (Ea) | 97.84 kJ/mol | nih.gov |

| Dimethyldiethoxysilane (DMDES) | Acidic medium, pH 2-5 | Hydrolysis Rate Constant (k) | 0 - 0.6 M⁻¹min⁻¹ | nih.gov |

Exploration of Intermediate Species in this compound Reactions

The reactions of this compound proceed through a series of reactive intermediates. The primary and most crucial intermediates are silanols, formed during the initial hydrolysis step. researchgate.net The hydrolysis of one or both ethoxy groups on this compound leads to the formation of diisobutyl-ethoxysilanol and subsequently diisobutylsilanediol (B12284903).

≡Si(iBu)₂(OEt)₂ + H₂O → HO-Si(iBu)₂(OEt) + EtOH HO-Si(iBu)₂(OEt) + H₂O → HO-Si(iBu)₂OH + EtOH

These silanol (B1196071) intermediates are the key species responsible for bond formation with substrates and for self-condensation. researchgate.net However, silanols are generally unstable and tend to condense with other silanols or with unreacted alkoxysilanes to form siloxane (Si-O-Si) bonds. researchgate.net This condensation leads to the formation of dimers, oligomers, and eventually a polysiloxane network. researchgate.netgelest.comgelest.com

The mechanism of these transformations varies with the pH of the medium. mdpi.com

Under acidic conditions , the reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.

Under alkaline conditions , the reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion (or a deprotonated silanol) on the silicon atom. mdpi.com This process is proposed to follow an Sₙ2-Si mechanism, which involves the formation of a pentacoordinate or even hexacoordinate silicon species as a transition state or a high-energy intermediate. mdpi.comcolab.ws The bulky isobutyl groups would be expected to influence the stability and geometry of such intermediates.

Spectroscopic techniques are vital for the detection and characterization of these transient species. While specific studies on this compound are not prominent, ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to monitor the hydrolysis and condensation of other alkoxysilanes in situ. colab.wsscispace.com It allows for the identification and quantification of various species in the reaction mixture, from the starting silane to silanols and different siloxane oligomers, by observing the changes in the chemical shifts of the silicon nuclei. colab.ws Fourier-transform infrared spectroscopy (FTIR) has also been demonstrated as a valuable method for monitoring the hydrolysis kinetics of alkoxysilanes. colab.ws

Role of Catalysis in this compound Conversions

Catalysis is central to controlling the rate and selectivity of this compound transformations. The most common reactions, hydrolysis and condensation, are significantly accelerated by both acid and base catalysts. mdpi.com

Acid Catalysis : Involves the protonation of the alkoxy group, facilitating its departure and promoting nucleophilic attack by water. gelest.com

Base Catalysis : Involves nucleophilic attack by hydroxide ions on the silicon center, which is often the rate-determining step. mdpi.com

Furthermore, Lewis acids are known to catalyze a wide range of reactions involving organosilicon compounds. Zeolites containing Lewis acidic metal sites (such as Sn, Ti, or Zr) are effective catalysts for various transformations of oxygenated molecules. mit.educsic.es While specific applications for this compound are not widely reported, the principles of Lewis acid catalysis, involving the activation of substrates through coordination with the Lewis acid center, are broadly applicable. nih.govrsc.orgsels-group.eu For example, a patent describes the use of a fluorinated triarylborane Lewis acid to catalyze the reaction between alkoxysilanes and silyl hydrides to form siloxane bonds.

Surface Chemical Reactions Involving this compound-Derived Species

This compound and its derivatives are used to modify the chemical and physical properties of surfaces. The process of surface modification by alkoxysilanes is a well-established multi-step reaction cascade that transforms a surface's character, for example, from hydrophilic to hydrophobic. scribd.com

The generally accepted mechanism involves four principal steps: researchgate.netgelest.comgelest.comscribd.com

Hydrolysis : The process begins with the hydrolysis of the ethoxy groups of this compound upon exposure to water. This reaction, which can be slow for this specific silane, produces reactive silanol (Si-OH) groups. researchgate.netgelest.com

Condensation : The newly formed silanol intermediates are reactive and can condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of soluble oligomeric species.

Physisorption : These oligomers, along with monomeric silanols, adsorb onto the substrate surface, typically through the formation of hydrogen bonds between the silanol groups and hydroxyl groups present on the inorganic substrate (e.g., glass, silica (B1680970), or metal oxides).

Covalent Bonding : Finally, upon drying or curing (heating), a covalent Si-O-Substrate linkage is formed with the concomitant loss of a water molecule. This step anchors the silane molecule firmly to the surface.

Typically, only one or two silanol groups from each silicon atom bond directly to the substrate. The remaining silanol groups may be present in a condensed siloxane network or as free hydroxyls. scribd.com The two non-hydrolyzable isobutyl groups remain attached to the silicon atom and are oriented away from the surface, defining the new surface chemistry. The bulky, non-polar isobutyl groups impart a hydrophobic (water-repellent) character to the treated surface.

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of organosilanes like this compound at a molecular level. researchgate.net Methods such as Density Functional Theory (DFT) are widely used to model chemical structures, predict reaction pathways, and calculate the thermodynamic and kinetic parameters of reactions that can be difficult to measure experimentally. researchgate.netscm.com

For alkoxysilane reactions, computational approaches can be used to:

Model Reaction Mechanisms : DFT calculations can map the entire potential energy surface for hydrolysis and condensation reactions. This allows for the identification of transition state structures, which are fleeting and nearly impossible to observe experimentally. mit.edu By calculating the energy of these transition states, activation energies (energy barriers) for different pathways can be determined. scm.com

Characterize Intermediates : The geometries and energies of intermediate species, such as the pentacoordinate silicon intermediates proposed in the Sₙ2-Si mechanism, can be calculated. mdpi.com This helps to validate proposed mechanistic steps.

Predict Thermodynamic Properties : The relative stabilities of reactants, intermediates, and products can be computed, providing insight into reaction thermodynamics (e.g., reaction enthalpies and free energies). acs.org DFT has been successfully used to investigate the electron densities of ethoxysilane (B94302) oligomers, suggesting how electronic structure affects reactivity. scispace.com

Simulate Spectra : Computational methods can predict spectroscopic properties, such as NMR chemical shifts. colab.wsscm.com These predictions can be compared with experimental data to aid in the identification of unknown species in a reaction mixture.

Advanced Characterization Techniques for Diisobutyldiethoxysilane and Its Derivatives

Spectroscopic Analysis of Diisobutyldiethoxysilane and its Reaction Products

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of DIBDES. They offer a non-destructive means to elucidate chemical structures, monitor reaction kinetics, and characterize the resulting material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organosilicon compounds like DIBDES. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established. rsc.orglibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of DIBDES provides characteristic signals for the isobutyl and ethoxy groups. The absence of signals corresponding to ethoxy groups in the ¹H NMR spectra of reaction products can indicate the complete conversion of the starting material into, for example, cyclic siloxanes. conicet.gov.ar For instance, in the study of related dimethoxysilanes, the disappearance of methoxy (B1213986) group peaks confirmed their hydrolysis. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the diisobutyl and diethoxy moieties will give rise to a distinct signal, confirming the compound's structure. rsc.orglibretexts.org

²⁹Si NMR Spectroscopy: For organosilicon compounds, ²⁹Si NMR is particularly informative. It can be used to identify the different silicon environments in the starting material and its polymerized products. For example, in related systems, distinct peaks can be assigned to silicon atoms with one (D¹) or two (D²) -O-Si substituents, providing insight into the degree of condensation. researchgate.netcuny.edu

Table 1: Representative NMR Data for Alkoxysilanes and their Derivatives

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Information Obtained |

| ¹H | Alkoxysilane | 0.5-4.0 | Presence and environment of alkyl and alkoxy groups. conicet.gov.arresearchgate.net |

| ¹³C | Alkoxysilane | 5-70 | Carbon framework of the molecule. rsc.orgcuny.edu |

| ²⁹Si | Siloxane Network | -15 to -25 (D¹), -20 to -30 (D²) | Degree of condensation and network formation. researchgate.netcuny.edu |

This table presents typical chemical shift ranges for alkoxysilanes and is for illustrative purposes. Actual values for this compound may vary.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Network Formation

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and bonding.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds and is widely used to monitor the hydrolysis and condensation of alkoxysilanes. mdpi.com The hydrolysis of DIBDES can be followed by observing the disappearance of Si-O-C stretching vibrations and the appearance of a broad band corresponding to Si-OH groups. Subsequent condensation to form a siloxane network is evidenced by the growth of a strong, broad absorption band due to Si-O-Si asymmetric stretching. researchgate.net

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations. It is an excellent tool for studying the Si-O-Si network formation in materials derived from DIBDES. nih.gov The symmetric stretching of Si-O-Si bonds gives rise to a characteristic Raman peak. researchgate.net Additionally, Raman spectra can provide information about the presence of residual organic groups. researchgate.net

Table 2: Key Vibrational Bands for Monitoring this compound Reactions

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |

| Si-O-C Stretch | FTIR | 1090–1103 | Indicates presence of unreacted ethoxy groups. mdpi.com |

| Si-OH Stretch | FTIR, Raman | ~980 (Raman), broad in FTIR | Formation of silanol (B1196071) intermediates upon hydrolysis. researchgate.net |

| Si-O-Si Asymmetric Stretch | FTIR | ~1045-1065 | Indicates formation of the siloxane network. researchgate.net |

| Si-O-Si Symmetric Stretch | Raman | ~652 | Confirmation of siloxane bond formation. researchgate.net |

| C-H Stretch | FTIR, Raman | ~2900–3000 | Presence of isobutyl groups. researchgate.net |

Mass Spectrometry (MS) for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. dundee.ac.uk It can also be used to identify reaction intermediates and products, and to elucidate fragmentation patterns that provide structural information. tutorchase.com

In the context of DIBDES, MS can be used to confirm its molecular weight and to monitor the progress of its hydrolysis and condensation reactions. researchgate.netnist.gov By analyzing the mass spectra of reaction mixtures over time, the disappearance of the starting material and the appearance of various oligomeric species can be tracked. researchgate.net The fragmentation patterns observed in the mass spectrum can provide valuable clues about the structure of these oligomers. umass.educhemguide.co.uk For instance, the loss of specific side chains can be identified. umass.edu

Different ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can be employed to analyze the silsesquioxane oligomers formed from the hydrolysis and condensation of alkoxysilanes. researchgate.netumass.edu

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the microstructure and nanostructure of materials derived from DIBDES, providing critical information about their physical form and organization.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure Analysis

SEM and TEM are powerful imaging techniques that use electron beams to obtain high-resolution images of a material's surface and internal structure, respectively. thermofisher.com

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to investigate the internal structure of materials, including the size and distribution of nanoparticles. thermofisher.comfrontiersin.org When DIBDES is used as a precursor for the synthesis of silica (B1680970) nanoparticles or nanocomposites, TEM can be used to visualize the dispersed primary particles and assess their morphology and arrangement within a matrix. researchgate.netkobv.de

Table 3: Comparison of SEM and TEM for Material Characterization

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Detects reflected or knocked-off electrons. thermofisher.com | Uses transmitted electrons to create an image. thermofisher.com |

| Information Obtained | Surface morphology, topography, and composition. thermofisher.com | Internal structure, crystallography, and stress state. thermofisher.com |

| Typical Application for DIBDES-derived materials | Imaging the surface of coatings and aggregated particles. researchgate.net | Visualizing individual nanoparticles and their dispersion. researchgate.net |

| Sample Thickness | Can be used for bulk samples. thermofisher.com | Requires very thin samples (typically <150 nm). thermofisher.com |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and allows for the measurement of local material properties. azom.comsuffolk.edu Unlike optical or electron microscopes, AFM uses a physical probe to scan the sample surface, measuring the minute forces between the probe tip and the sample. azom.com This method is exceptionally valuable for characterizing the surfaces of coatings and polymer films derived from this compound, as it can reveal surface roughness, texture, and the presence of nanoscale features with angstrom-level precision. suffolk.edugoogle.com

In the context of materials synthesized using this compound, such as in sol-gel processes or as additives in polymer composites, AFM is instrumental in several ways:

Surface Roughness and Morphology: AFM generates detailed 3D images that quantify surface roughness (Ra, Rq) and visualize the morphology. azom.com For coatings, a smooth, uniform surface is often critical for optical clarity and performance. AFM can verify the smoothness of these films down to the nanometer scale. google.com

Phase Imaging: Beyond topography, AFM's phase imaging mode can detect variations in material properties like adhesion and viscoelasticity across a surface. This is particularly useful for identifying different domains in polymer blends or nanocomposites where this compound may be used to modify interfaces. afmworkshop.com

Nanomechanical Properties: Techniques like PeakForce QNM allow the AFM to map properties such as elastic modulus and adhesion at the nanoscale. bibliotekanauki.pl This can reveal how the incorporation of this compound-based structures affects the mechanical integrity and surface hardness of a material. azom.comnih.gov

Research on coatings and composites often involves AFM to ensure the quality of the final product. For instance, in the development of protective or optical coatings, AFM is used to confirm that the surface is free of defects and has the desired nano-topography. afmworkshop.combibliotekanauki.pl The ability to measure local mechanical properties helps in understanding how additives influence the material's wear resistance and durability. azom.com

Table 1: Representative AFM Data for Material Surface Characterization

| Parameter | Description | Typical Application for Derived Materials |

|---|---|---|

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | Quantifying the smoothness of optical coatings; surfaces with low Ra (< 5 nm) are often desired. google.com |

| Root Mean Square Roughness (Rq) | The root mean square average of height deviations taken from the mean image data plane. | Assessing surface quality and potential for light scattering in transparent films. |

| Elastic Modulus Mapping | Mapping the stiffness variation across a surface. | Identifying the distribution and effect of silane-based cross-linking in a polymer matrix. nih.gov |

| Adhesion Force Mapping | Measuring the force required to pull the AFM tip off the sample surface. | Characterizing the surface energy and tackiness of composite materials. bibliotekanauki.pl |

Optical Microscopy for Macro-Scale Observations

Optical microscopy, which uses visible light and a system of lenses to magnify images of small samples, serves as a fundamental technique for macro-scale observations. nih.gov It is often the first step in material characterization, providing a broad overview of the sample's general morphology, homogeneity, and defect distribution before more advanced, higher-resolution techniques are employed. mdpi.com

For materials derived from this compound, such as sol-gel coatings or polymer composites, optical microscopy is used to:

Assess Coating Uniformity: It can quickly identify large-scale defects in coatings, such as cracks, pinholes, or delamination, over a wide area. mdpi.com

Observe Phase Separation: In polymer blends or composites, optical microscopy can reveal micron-scale phase separation or the distribution of filler particles.

While lacking the nanoscale resolution of AFM, optical microscopy is indispensable for contextualizing the high-resolution data. For example, observing a uniform, defect-free surface with an optical microscope provides confidence that the nanoscale roughness data obtained from AFM is representative of the entire sample. mdpi.comnih.gov

Diffraction and Scattering Techniques

Diffraction and scattering techniques are powerful non-destructive methods that provide detailed information about the atomic and nanoscale structure of materials. ucmerced.edu They are essential for understanding the arrangement of atoms in crystalline materials and the organization of matter on the nanometer scale.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Ordering

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. ucmerced.edu It operates on the principle of Bragg's Law, where X-rays are diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern that acts as a fingerprint for a specific crystalline phase. yale.edu This allows for the identification of crystalline compounds and the determination of various structural properties. ucmerced.edu

In the analysis of materials involving this compound, XRD is crucial for:

Phase Identification: When this compound is used as a precursor in sol-gel synthesis to create silica or titania-silica films, XRD can identify the resulting crystalline phases (e.g., anatase, rutile for titania) or confirm the amorphous nature of the material. researchgate.netmdpi.com Amorphous materials, like silica, typically show a broad hump in the XRD pattern rather than sharp peaks. researchgate.net

Crystallinity Assessment: For semi-crystalline polymers modified with this compound, XRD can quantify the degree of crystallinity, which significantly impacts the material's mechanical and thermal properties.

Lattice Parameter Determination: For crystalline phases, XRD can precisely measure the unit cell dimensions. iza-structure.org Changes in these parameters can indicate the incorporation of atoms from the silane (B1218182) precursor into the crystal lattice or the presence of strain. mdpi.com

Studies on polymer composites and ceramic materials often rely on XRD to confirm the material's structure post-synthesis and after thermal treatments. mdpi.comresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure

Small-Angle X-ray Scattering (SAXS) is a technique that probes structural features on a length scale of approximately 1 to 100 nanometers. malvernpanalytical.comresearchgate.net By analyzing the scattering pattern of X-rays at very small angles (typically < 5° 2θ), SAXS provides statistical information about the size, shape, and distribution of nanoscale objects like nanoparticles, pores, or polymer domains. malvernpanalytical.comxenocs.com

SAXS is particularly well-suited for characterizing materials derived from this compound in applications such as:

Nanoparticle Analysis: If this compound is used in the synthesis of nanoparticles or as a surface modifier, SAXS can determine the average particle size, size distribution, and shape of these nanoparticles in solution or embedded within a matrix. malvernpanalytical.comnih.gov

Characterization of Porous Materials: For porous silica materials created via a sol-gel route, SAXS can provide data on the average pore size, pore distribution, and specific surface area. malvernpanalytical.com

Unlike microscopy techniques that analyze a small, localized area, SAXS provides statistically averaged information over a much larger sample volume, offering a more representative picture of the bulk nanoscale structure. xenocs.com

Thermal and Mechanical Analysis of this compound-Derived Materials

Thermal analysis techniques are used to measure changes in the physical and chemical properties of materials as a function of temperature. They are vital for determining the operational limits and processing conditions for materials like polymers and composites that incorporate this compound. researchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal analysis methods, often used in conjunction to provide a comprehensive thermal profile of a material. mtoz-biolabs.comiitk.ac.in

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mtoz-biolabs.com It is used to detect thermal transitions such as:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Melting Temperature (Tm) and Crystallization Temperature (Tc): The temperatures at which a crystalline or semi-crystalline material melts or crystallizes, respectively.

Reaction Enthalpies: The heat absorbed (endothermic) or released (exothermic) during chemical reactions like curing or oxidation.

Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature or time in a controlled atmosphere. openaccessjournals.com TGA is used to determine:

Thermal Stability and Decomposition Temperatures: The temperature range over which a material is stable and the temperatures at which it begins to decompose. Polysiloxanes, for instance, generally exhibit high thermal stability, often stable up to 300-400°C. gelest.com

Compositional Analysis: The relative amounts of different components in a composite material, such as the polymer, inorganic fillers, and volatile content. openaccessjournals.com

Effect of Atmosphere: How the degradation mechanism changes in an inert (e.g., Nitrogen) versus an oxidative (e.g., Air) environment.

For polymers or coatings modified with this compound, TGA can demonstrate an enhancement in thermal stability, while DSC can show changes in the glass transition temperature or curing behavior. researchgate.netrsc.org For example, the incorporation of siloxane structures into a polymer matrix can increase its decomposition temperature. semanticscholar.org

Table 2: Representative Thermal Analysis Data for Polymer-Based Materials

| Material System | Analysis Type | Measurement | Typical Finding |

|---|---|---|---|

| Polymer Composite | TGA | Onset of Decomposition (Td) | Increased Td compared to the pure polymer, indicating enhanced thermal stability. researchgate.net |

| Polymer Composite | TGA | Residual Mass at 600°C | Corresponds to the inorganic filler content in the composite. openaccessjournals.com |

| Modified Polymer | DSC | Glass Transition Temp. (Tg) | Shift in Tg, indicating changes in polymer chain mobility due to cross-linking or additives. rsc.org |

| Thermosetting Resin | DSC | Curing Exotherm Peak | Determines the temperature and enthalpy of the curing reaction. |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique utilized to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. wikipedia.orgnih.gov In the context of this compound and its derivatives, which are often used to modify polymers or create composite materials, DMA provides critical insights into how these silane additives affect the material's performance. When a sinusoidal stress is applied to a sample, the resulting strain is measured. wikipedia.org For a perfectly elastic material, stress and strain are in phase, while for a purely viscous material, there is a 90-degree phase lag. Viscoelastic materials, such as polymers modified with silanes, exhibit characteristics of both. wikipedia.org

The primary outputs of a DMA experiment are the storage modulus (E'), the loss modulus (E"), and tan delta (δ).

Storage Modulus (E'): This represents the elastic component of the material and is a measure of the energy stored during deformation. It is analogous to the Young's modulus and indicates the material's stiffness. tainstruments.com

Loss Modulus (E"): This represents the viscous component and is a measure of the energy dissipated as heat during a deformation cycle. tainstruments.com

Tan Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E"/E'), tan delta is a measure of the material's damping properties. Peaks in the tan delta curve often correspond to molecular relaxations and transitions, such as the glass transition temperature (Tg). nih.govtainstruments.com

DMA is particularly useful for characterizing the effect of silane coupling agents on the interfacial adhesion in polymer composites. By analyzing the changes in storage modulus, loss modulus, and tan delta, researchers can understand the degree of compatibilization and the influence of the silane on the polymer chain mobility. For instance, an increase in the storage modulus in a composite treated with a this compound derivative could indicate improved stiffness due to enhanced interfacial bonding. The glass transition temperature (Tg), identified by the peak of the tan delta curve, can shift to higher temperatures, suggesting restricted polymer chain movement at the interface, which is indicative of strong interactions between the polymer matrix and the silane-modified filler. mdpi.comresearchgate.net

Below is a table representing hypothetical DMA data for a polymer composite with and without a this compound derivative, illustrating the typical effects of such an additive.

| Property | Polymer Matrix (Unfilled) | Polymer Composite (Untreated Filler) | Polymer Composite (Silane-Treated Filler) |

| Storage Modulus (E') at 30°C (GPa) | 2.5 | 3.5 | 4.5 |

| Glass Transition Temp. (Tg) (°C) | 100 | 102 | 108 |

| Tan δ Peak Height | 0.8 | 0.7 | 0.5 |

This table is illustrative and compiled from general knowledge of DMA on polymer composites.

Surface Sensitive Analytical Methods

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comcarleton.edu This makes it an invaluable tool for analyzing surfaces treated with this compound, where the silane layer is typically a thin film. diva-portal.org

The principle of XPS involves irradiating a solid surface with a beam of X-rays. thermofisher.com The X-rays have sufficient energy to cause the emission of core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element from which the electron was ejected. thermofisher.comcarleton.edu Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the chemical bonding environment of the atom (i.e., its oxidation state and the identity of its neighboring atoms). carleton.eduresearchgate.net

For surfaces modified with this compound, XPS analysis can confirm the presence and covalent attachment of the silane layer. High-resolution scans of specific elemental regions (e.g., Si 2p, C 1s, O 1s) provide detailed chemical state information. For example, the Si 2p spectrum can be deconvoluted to distinguish between silicon in the underlying substrate (e.g., SiO₂) and silicon from the silane layer (e.g., Si-C, Si-O-Si bonds). acs.orgstrath.ac.uk The C 1s spectrum can identify the different carbon environments within the isobutyl and ethoxy groups. This allows for a detailed characterization of the silane film's structure and its bonding to the substrate. researchgate.net

A representative XPS analysis of a silicon wafer surface treated with a generic organosilane is presented below.

| Element | Binding Energy (eV) | Atomic Concentration (%) | Assignment |

| O 1s | 532.5 | 45.0 | Si-O -Si (Substrate & Siloxane) |

| C 1s | 284.8 | 35.0 | C -H, C -C (Alkyl chains) |

| 286.5 | 5.0 | C -O (Ethoxy groups) | |

| Si 2p | 103.3 | 12.0 | Si O₂ (Substrate) |

| 102.1 | 3.0 | R-Si -O (Silane) |

This table is a representative example based on typical XPS data for organosilanes on silica surfaces. acs.orgstrath.ac.ukresearchgate.net

Contact Angle Measurements for Surface Energy and Wettability

Contact angle measurement is a fundamental method used to characterize the wettability of a solid surface. biolinchina.com It quantifies the angle that a liquid droplet forms at the three-phase boundary where the liquid, gas, and solid intersect. biolinchina.comaalto.fi This angle is determined by the balance of adhesive forces between the liquid and the solid and the cohesive forces within the liquid. The measurement provides crucial information about the surface free energy of the solid. wikipedia.org

A low contact angle (typically < 90°) indicates that the liquid wets the surface well, signifying high surface energy or a hydrophilic surface. biolinchina.combiolinscientific.com Conversely, a high contact angle (> 90°) indicates poor wetting, characteristic of a low-energy or hydrophobic surface. biolinchina.comdataphysics-instruments.com

This compound is often used to modify surfaces to alter their wettability. As a silane with hydrophobic isobutyl groups, it is expected to create a low-energy, water-repellent surface. Contact angle goniometry is the primary technique used to verify the effectiveness of such a treatment. By measuring the contact angle of a probe liquid, typically deionized water, on the substrate before and after the application of this compound, the change in surface properties can be quantitatively assessed. A significant increase in the water contact angle post-treatment confirms the successful formation of a hydrophobic silane layer. biolinscientific.comdataphysics-instruments.com

The effectiveness of surface treatments is directly related to the resulting change in wettability, which is critical for applications requiring controlled adhesion, lubrication, or biocompatibility. nih.gov

The table below shows typical water contact angle values for various substrates before and after treatment with a generic hydrophobic silane like this compound.

| Substrate | Water Contact Angle (Untreated) | Water Contact Angle (Silane-Treated) | Surface Character (Treated) |

| Glass Slide | ~30° | >95° | Hydrophobic |

| Silicon Wafer | ~45° | >90° | Hydrophobic |

| Aluminum | ~65° | >100° | Hydrophobic |

This table is illustrative, based on general principles and published data for hydrophobic silane treatments on various substrates. biolinscientific.comdataphysics-instruments.com

Theoretical and Computational Studies of Diisobutyldiethoxysilane

Molecular Modeling of Diisobutyldiethoxysilane Structures

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. stanford.edu For this compound, modeling helps to determine its preferred conformations, including bond lengths, bond angles, and dihedral angles, which govern its reactivity and physical properties.

These simulations typically employ molecular mechanics force fields, which are sets of parameters and mathematical functions that describe the potential energy of a molecule based on the positions of its atoms. stanford.eduresearchgate.net For silicon-based polymers like polysiloxanes, which are formed from precursors such as this compound, several force fields have been developed and benchmarked to accurately predict properties like density and viscosity. acs.orgnih.gov A well-parameterized force field is crucial for obtaining reliable simulation results that can predict the macroscopic properties of a material from its microscopic structure. acs.orgnih.gov

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | Si-O | 1.65 Å |

| Bond Length | Si-C | 1.88 Å |

| Bond Length | C-C (isobutyl) | 1.54 Å |

| Bond Length | O-C (ethyl) | 1.43 Å |

| Bond Angle | O-Si-O | 109.5° |

| Bond Angle | C-Si-C | 112.0° |

| Bond Angle | Si-O-C | 125.0° |

This table contains representative values for organosilane structures derived from general computational chemistry principles, as specific peer-reviewed data for this compound was not found.

Simulation of this compound Hydrolysis and Condensation Reactions

The transformation of this compound into a polysiloxane network occurs through two primary chemical reactions: hydrolysis and condensation. researchgate.net Computational simulations, particularly molecular dynamics (MD), are invaluable for studying the dynamics of these processes. researchgate.netmdpi.commeilerlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the reaction trajectories over time. stanford.edumeilerlab.org

Hydrolysis: The ethoxy groups (-OCH2CH3) attached to the silicon atom react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695). This is a stepwise reaction. researchgate.netresearchgate.net

Condensation: The newly formed silanol groups react with each other to form a stable silicon-oxygen-silicon (Si-O-Si) bond, releasing a water molecule. This process can also occur between a silanol group and a remaining ethoxy group, releasing ethanol. researchgate.netkglmeridian.com

Probabilistic methods, such as Monte Carlo simulations, have been used to analyze the development of hybrid organosilane-titania xerogels, where the relative probabilities of condensation reactions are estimated based on the partial charges of the reacting molecules. mdpi.com Such simulations show that kinetic factors, like the much faster condensation rate of titanium alkoxides compared to silicon alkoxides, can lead to a surface segregation of the organosilane. mdpi.com For this compound, similar simulations could predict its distribution and the resulting network structure during co-condensation with other metal alkoxides.

The kinetics of these reactions are highly dependent on factors like pH and the presence of catalysts. researchgate.netkglmeridian.com Simulations can model these effects; for example, an acidic or alkaline pH is known to catalyze the hydrolysis reaction. kglmeridian.com

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. worldscientific.com It is a powerful tool for elucidating reaction mechanisms, calculating thermodynamic properties, and determining the stability of reaction intermediates. nih.gov For organosilanes, DFT studies can provide deep insights into their reactivity and interaction with surfaces. innovationforever.comresearchgate.net

In the context of this compound, DFT calculations can be used to:

Map Reaction Pathways: By calculating the Gibbs free energy barriers for hydrolysis and condensation, DFT can identify the most favorable reaction pathways. nih.gov Studies on other silanes have confirmed that acid-catalyzed conditions can readily trigger condensation reactions. nih.gov

Characterize Intermediates: The hydrolysis of this compound proceeds through various silanol intermediates (e.g., diisobutyl(ethoxy)silanol and diisobutyldisilanol). DFT can determine the relative stabilities of these species. For the related 3-aminopropyltriethoxysilane, DFT calculations have identified multiple stable neutral forms and a less stable zwitterionic form in solution. worldscientific.com

Analyze Surface Interactions: When used as a coupling agent or in the formation of coatings, the interaction of the silane (B1218182) with a substrate is critical. DFT is used to calculate adsorption energies and model the formation of chemical bonds (e.g., Si-O-Metal) at the interface. innovationforever.comresearchgate.netacs.org For functionalized organosilanes on a zinc oxide surface, DFT calculations have shown adsorption energies to be significant, indicating the formation of strong chemical bonds. innovationforever.com

The following table shows representative DFT-calculated parameters for the interaction of common silanes with inorganic surfaces, illustrating the type of data that could be generated for this compound.

| Silane System | Calculated Parameter | Value | Significance |

|---|---|---|---|

| Functional Organosilanes on (ZnO)12 cluster | Adsorption Energy (Eads) | > 40.0 kcal/mol | Indicates strong chemical bond formation at the interface. innovationforever.com |

| Vinyltrimethoxysilane (VTMS) on ZnO | Adsorption Energy | 1.54 eV | Quantifies the strength of the interaction with the surface. acs.org |

| Trimethoxymethylsilane (MTMS) on ZnO | Adsorption Energy | 1.37 eV | Allows comparison of binding strength between different silanes. acs.org |

| Si69 and Si75 with Silica (B1680970) | Gibbs Free Energy Barrier | Varies with charge distribution | Relates electronic characteristics to reaction kinetics. nih.gov |

Predictive Modeling of Material Properties from this compound Precursors